molecular formula C21H23N3O4 B2415237 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797290-38-0

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2415237
CAS No.: 1797290-38-0
M. Wt: 381.432
InChI Key: KKKSLACMHHQYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperidine ring, and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-(furan-3-carbonyl)piperidine. This intermediate is further reacted with 6-methoxy-1H-indole-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted piperidines.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-17-3-2-15-10-19(23-18(15)11-17)20(25)22-12-14-4-7-24(8-5-14)21(26)16-6-9-28-13-16/h2-3,6,9-11,13-14,23H,4-5,7-8,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSLACMHHQYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.